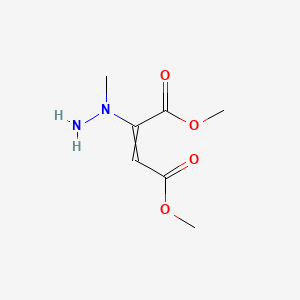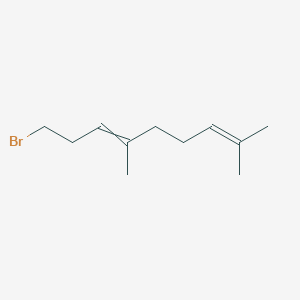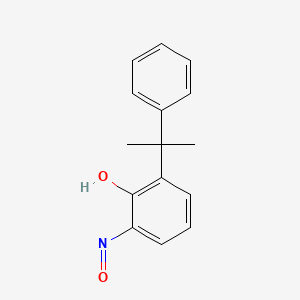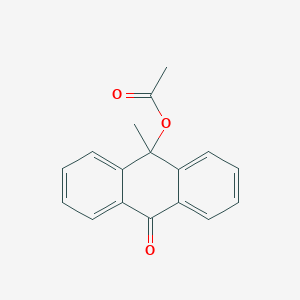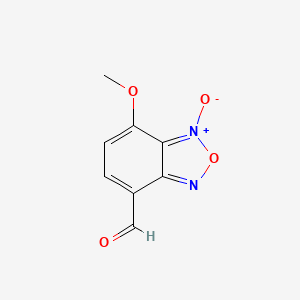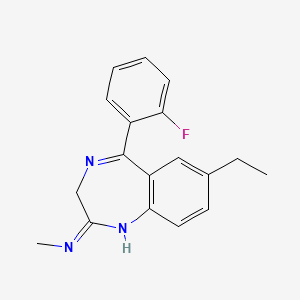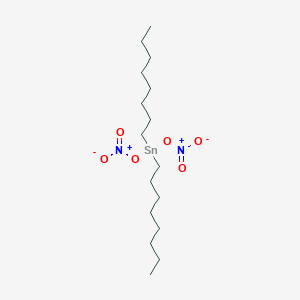
N-Benzylanthracene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylanthracene-9-carboxamide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzylanthracene-9-carboxamide can be synthesized through several methods. One common approach involves the amidation of anthracene-9-carboxylic acid with benzylamine. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
N-Benzylanthracene-9-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Mecanismo De Acción
The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .
Comparación Con Compuestos Similares
- N-Butylanthracene-9-carboxamide
- Ethyl(anthracene-9-carbonyl)glycinate
- N9,N10-Dibutylanthracene-9,10-dicarboxamide
Comparison: The presence of the benzyl group can influence the compound’s solubility, fluorescence properties, and ability to interact with biological molecules .
Propiedades
Número CAS |
57447-04-8 |
|---|---|
Fórmula molecular |
C22H17NO |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-benzylanthracene-9-carboxamide |
InChI |
InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24) |
Clave InChI |
NCYANDIWVXRLDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

